molecular formula C14H24N2O2 B12944546 5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione CAS No. 7511-50-4

5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B12944546
CAS No.: 7511-50-4
M. Wt: 252.35 g/mol
InChI Key: PBCLBMFVAOPKGC-UHFFFAOYSA-N
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Description

5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidinediones. This compound features a unique structure with a dec-9-en-1-yl side chain and a methyl group attached to the imidazolidine ring. Imidazolidinediones are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of dec-9-en-1-ylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides or supported metal nanoparticles, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dec-9-en-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate temperatures with appropriate solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine compounds with various functional groups.

Scientific Research Applications

5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-Decen-1-yl 10-undecenoate: A structurally similar compound with a dec-9-en-1-yl side chain.

    Dec-9-en-1-yl acetate: Another related compound with an acetate functional group.

Uniqueness

5-(Dec-9-en-1-yl)-5-methylimidazolidine-2,4-dione is unique due to its imidazolidine ring structure combined with the dec-9-en-1-yl side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

7511-50-4

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

5-dec-9-enyl-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C14H24N2O2/c1-3-4-5-6-7-8-9-10-11-14(2)12(17)15-13(18)16-14/h3H,1,4-11H2,2H3,(H2,15,16,17,18)

InChI Key

PBCLBMFVAOPKGC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCCCCCCCC=C

Origin of Product

United States

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